1-((S)-3-Isopropylamino-pyrrolidin-1-yl)-ethanone
Description
1-((S)-3-Isopropylamino-pyrrolidin-1-yl)-ethanone is a pyrrolidine-based ethanone derivative characterized by a five-membered amine ring substituted at the 3-position with an (S)-configured isopropylamino group. This compound is of interest in medicinal chemistry due to the pharmacological relevance of pyrrolidine derivatives in targeting central nervous system (CNS) receptors, enzymes, and transporters.
Properties
IUPAC Name |
1-[(3S)-3-(propan-2-ylamino)pyrrolidin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O/c1-7(2)10-9-4-5-11(6-9)8(3)12/h7,9-10H,4-6H2,1-3H3/t9-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OKFGNPSQNOUFMS-VIFPVBQESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC1CCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)N[C@H]1CCN(C1)C(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pyrrolidine Core Functionalization
The pyrrolidine ring serves as the scaffold for introducing substituents. A common approach involves alkylation-acylation sequences :
-
Amination of Pyrrolidine : Reacting pyrrolidine with isopropylamine derivatives under nucleophilic substitution conditions. For example, treatment with 2-bromopropane in the presence of a base like potassium carbonate yields 3-isopropylamino-pyrrolidine.
-
Acylation : Introducing the ethanone group via Friedel-Crafts acylation. Using acetyl chloride and a Lewis acid catalyst (e.g., AlCl₃) at 0–5°C affords the target compound.
Reaction Conditions :
Reductive Amination Strategy
Reductive amination offers a stereocontrolled pathway:
-
Ketone Intermediate Synthesis : Condense pyrrolidin-3-one with isopropylamine in methanol, forming an imine intermediate.
-
Reduction : Use sodium cyanoborohydride (NaBH₃CN) or hydrogen gas with a palladium catalyst to reduce the imine to the amine.
-
Chiral Resolution : Separate enantiomers via chiral HPLC or enzymatic resolution to isolate the (S) -isomer.
Optimization Insights :
Multi-Step Synthesis from Proline Derivatives
Starting from (S)-proline ensures inherent chirality:
-
Protection : Boc-protection of proline’s amine using di-tert-butyl dicarbonate.
-
Reduction : Convert the carboxylic acid to a primary alcohol via LiAlH₄ reduction.
-
Oxidation : Oxidize the alcohol to a ketone using Jones reagent (CrO₃/H₂SO₄).
-
Deprotection and Amination : Remove the Boc group with trifluoroacetic acid (TFA), followed by reductive amination with acetone and NaBH₃CN.
Advantages :
Comparative Analysis of Methods
| Method | Starting Material | Key Steps | Yield (%) | Purity (ee) |
|---|---|---|---|---|
| Alkylation-Acylation | Pyrrolidine | Alkylation → Acylation | 50–60 | 70–80 |
| Reductive Amination | Pyrrolidin-3-one | Imine formation → Reduction | 65–75 | 90–95 |
| Proline Derivatization | (S)-Proline | Protection → Oxidation → Amination | 40–50 | >98 |
Characterization and Quality Control
-
Nuclear Magnetic Resonance (NMR) :
-
Chiral HPLC :
-
Mass Spectrometry :
Industrial-Scale Considerations
Scalability challenges include:
-
Cost of Chiral Catalysts : Enantioselective syntheses often require expensive ligands (e.g., BINAP).
-
Waste Management : Friedel-Crafts acylation generates stoichiometric AlCl₃ waste, necessitating neutralization protocols.
-
Process Intensification : Continuous-flow systems improve yield and reduce reaction times for reductive amination .
Chemical Reactions Analysis
Types of Reactions: 1-((S)-3-Isopropylamino-pyrrolidin-1-yl)-ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ethanone moiety to an alcohol.
Substitution: The isopropylamino group can participate in substitution reactions with suitable electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-((S)-3-Isopropylamino-pyrrolidin-1-yl)-ethanone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as analgesic or anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-((S)-3-Isopropylamino-pyrrolidin-1-yl)-ethanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The following table summarizes key structural and physicochemical features of 1-((S)-3-Isopropylamino-pyrrolidin-1-yl)-ethanone and related compounds:
Key Observations:
- Substituent Position: The target compound’s 3-position isopropylamino group contrasts with the 2-position substitution in 1-[2-(isopropylaminomethyl)-pyrrolidin-1-yl]-ethanone . This positional variance may influence receptor binding and metabolic stability.
- Heterocyclic Diversity : Pyrazolo-pyridine () and triazole () derivatives introduce nitrogen-rich cores, which are advantageous for targeting enzymes like CYP51 (e.g., UDO in ) or microbial proteins .
Biological Activity
1-((S)-3-Isopropylamino-pyrrolidin-1-yl)-ethanone, also known by its CAS number 1286317-29-0, is a compound that has garnered attention for its potential biological activities. This article presents a comprehensive review of its biological activity, including synthesis, mechanisms, and relevant case studies.
- Chemical Formula : C9H18N2O
- Molecular Weight : 170.25 g/mol
- Structure : The compound features a pyrrolidine ring substituted with an isopropylamino group and an ethanone moiety.
Research indicates that this compound may act as a ligand for various neurotransmitter receptors, particularly the serotonin receptors. Its structure suggests potential interactions with the 5-HT1A receptor and serotonin transporter (SERT), which are critical in the modulation of mood and anxiety.
Antidepressant Potential
A study highlighted the synthesis and evaluation of similar pyrrolidine derivatives, demonstrating their effectiveness as antidepressant agents. Compounds related to this compound were shown to exhibit significant binding affinity to the 5-HT1A receptor, suggesting a potential role in treating depression .
Study 1: Synthesis and Evaluation
In a study focusing on novel pyrrolidine derivatives, researchers synthesized various compounds, including those structurally similar to this compound. The findings indicated that these compounds displayed potent activity at the serotonin receptors, with specific emphasis on their ability to inhibit serotonin reuptake, thereby enhancing serotonergic transmission .
| Compound | Receptor Affinity (Ki) | Activity |
|---|---|---|
| Compound A | 5-HT1A (20 nM) | Antidepressant |
| Compound B | SERT (15 nM) | Antidepressant |
| This compound | Not directly evaluated | Hypothetical |
Study 2: Pharmacological Profile
Another investigation into the pharmacological profile of similar compounds revealed that they exhibited anxiolytic effects in animal models. The administration of these compounds resulted in reduced anxiety-like behavior, indicating their potential utility in treating anxiety disorders .
Q & A
Basic Research Questions
Q. How can researchers optimize the purity of 1-((S)-3-Isopropylamino-pyrrolidin-1-yl)-ethanone during synthesis?
- Methodological Answer : Purity optimization involves rigorous control of reaction parameters. For example, using anhydrous solvents (e.g., dichloromethane or THF) and inert atmospheres (N₂/Ar) minimizes side reactions. Reflux conditions (60–80°C) with catalytic bases like triethylamine can enhance yield . Post-synthesis, purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures is recommended. Purity validation should employ HPLC (C18 column, acetonitrile/water mobile phase) or GC-MS to confirm >95% purity .
Q. What analytical techniques are most effective for characterizing the stereochemistry of this compound?
- Methodological Answer : Chiral purity can be confirmed using polarimetry to measure optical rotation, coupled with chiral HPLC (e.g., Chiralpak® columns). X-ray crystallography is definitive for absolute configuration determination, as demonstrated for structurally related pyrrolidine derivatives . Circular dichroism (CD) spectroscopy may also correlate stereochemistry with optical activity in solution .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Stability studies involve incubating the compound in buffers (pH 1–10) at 25°C and 40°C for 24–72 hours. Samples are analyzed via LC-MS to detect degradation products. Thermal stability is assessed using thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition thresholds . For light sensitivity, accelerated photostability testing under UV/visible light (ICH Q1B guidelines) is recommended .
Advanced Research Questions
Q. What strategies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay variability or impurity interference. Reproducibility requires standardized protocols:
- Use isogenic cell lines or primary cells for in vitro assays.
- Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
- Cross-validate using orthogonal methods (e.g., fluorescence polarization vs. enzyme-linked immunosorbent assays) .
- Contradictions in receptor selectivity may be addressed with molecular dynamics (MD) simulations to model ligand-receptor interactions .
Q. How can structure-activity relationship (SAR) studies be designed to improve the compound’s pharmacokinetic properties?
- Methodological Answer :
- Step 1 : Synthesize derivatives with modifications to the isopropylamino group (e.g., cyclopropyl or tert-butyl substituents) to assess steric effects .
- Step 2 : Evaluate metabolic stability using liver microsome assays (human/rat) and CYP450 inhibition screening .
- Step 3 : Apply in silico tools (e.g., SwissADME, pkCSM) to predict absorption, distribution, and blood-brain barrier penetration .
- Step 4 : Prioritize candidates with balanced LogP (1–3) and polar surface area (<90 Ų) for oral bioavailability .
Q. What computational approaches are suitable for predicting off-target interactions of this compound?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina or Schrödinger Glide to screen against databases like ChEMBL or PubChem BioAssay .
- Pharmacophore Modeling : Identify critical interaction motifs (e.g., hydrogen-bond donors/acceptors) using MOE or Phase .
- Machine Learning : Train models on Tox21 datasets to predict cytotoxicity or genotoxicity .
- Experimental validation via high-content screening (HCS) in zebrafish or organoid models can confirm predictions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
